2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
Overview
Description
2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an isoxazolyl group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with isoxazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperature and pH, to ensure the desired product formation. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions are typically performed under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA): This compound shares structural similarities and is also studied for its anti-inflammatory properties.
2-(2,6-Dimethylphenyl)amino)benzoic acid (HDMPA): Another analog with similar biological activities.
Uniqueness
2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isoxazolyl group, in particular, contributes to its stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,6-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-15(2,3)12-8-13(19-21-12)18-14(20)7-9-10(16)5-4-6-11(9)17/h4-6,8H,7H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVQTJQZVPBPEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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